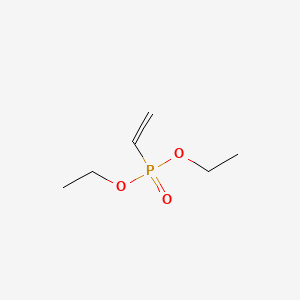
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Vue d'ensemble
Description
“(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound has been studied. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid interacts with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .Molecular Structure Analysis
The molecular weight of this compound is 184.15 g/mol . The InChI code is 1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) .Chemical Reactions Analysis
The alkylation of the 4-thioxo derivative with methyl bromoacetate has been studied, as well as its interaction with N-nucleophiles, amines, and hydrazines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.15 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Anticancer Agents
This compound serves as a precursor in the synthesis of pyrimidine derivatives that exhibit potential anticancer activity. Researchers have explored its use in creating novel compounds that can inhibit cell proliferation in various human cancer cell lines, such as MCF-7 and HCT116 . The ability to interact with N-nucleophiles, amines, and hydrazines makes it a versatile building block for developing new chemotherapeutic agents .
Agriculture: Development of Herbicides
In the agricultural sector, derivatives of this compound have been tested for their herbicidal activity. Preliminary bioassays indicate that certain synthesized compounds show significant inhibition against dicotyledon weeds, suggesting its utility in post-emergence weed control . This application is crucial for enhancing crop yield and managing agricultural pests.
Material Science: Creation of Novel Polymers
The reactivity of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid with various chemical reagents opens pathways for the development of new materials. Its derivatives can be used to synthesize polymers with potential applications in electronics, coatings, and other industrial domains .
Environmental Science: Ecotoxicology Studies
While direct applications in environmental science are not well-documented, the compound’s derivatives could be studied for their ecotoxicological effects. Understanding the environmental impact of such compounds is essential for assessing the risks associated with their use and disposal .
Biochemistry: Enzyme Inhibition Research
In biochemistry, this compound’s derivatives can be used to study enzyme inhibition. By modifying the pyrimidine ring, researchers can create inhibitors that target specific enzymes involved in disease pathways, providing insights into therapeutic target identification .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
The compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo various chemical reactions, such as alkylation and aminomethylation, makes it a key ingredient in the creation of diverse chemical entities with potential applications in drug development and beyond .
Mécanisme D'action
Mode of Action
The mode of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid involves its interaction with various nucleophiles. It has been observed that the compound can undergo alkylation with methyl bromoacetate . This interaction results in changes to the compound’s structure, potentially influencing its biological activity.
Propriétés
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWREGOTNQVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353491 | |
| Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
CAS RN |
38580-22-2 | |
| Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)
![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)


![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)

